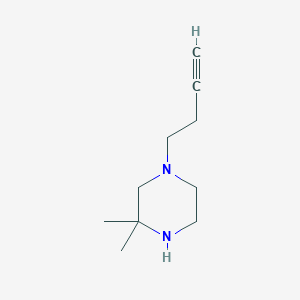

1-(But-3-yn-1-yl)-3,3-dimethylpiperazine

Description

Historical and Contemporary Significance of Piperazine (B1678402) Core Structures in Medicinal and Synthetic Chemistry Research

Historically, piperazine derivatives have been instrumental in the development of a wide array of therapeutics. Their applications span a broad spectrum of biological activities, including anticancer, antidepressant, antiviral, and antipsychotic properties. researchgate.netresearchgate.net In contemporary research, the piperazine moiety continues to be a focal point for the design of novel bioactive molecules. mdpi.comnih.gov Its structural rigidity and ability to participate in hydrogen bonding make it an attractive component for creating compounds with high affinity and specificity for biological targets. nih.gov

The versatility of the piperazine ring allows for extensive chemical modification at its nitrogen atoms, enabling the synthesis of large and diverse compound libraries for drug discovery. researchgate.net This adaptability has cemented the piperazine core as a cornerstone in both medicinal and synthetic chemistry.

Rationale for the Academic Investigation of Substituted Alkyne-Piperazine Compounds

The incorporation of an alkyne group, particularly a terminal one as seen in 1-(but-3-yn-1-yl)piperazine, introduces a highly versatile functional handle into the piperazine scaffold. This "click chemistry" handle allows for facile and efficient conjugation to other molecules, such as biomolecules or fluorescent tags, through copper-catalyzed azide-alkyne cycloaddition reactions. This capability is invaluable for creating chemical probes to study biological processes and for the development of targeted drug delivery systems.

Furthermore, the alkyne moiety itself can contribute to the biological activity of a molecule. Substituted alkynes are present in a number of biologically active compounds and can interact with various biological targets. The investigation of alkyne-substituted piperazines is therefore driven by the potential to create novel compounds with unique pharmacological profiles and versatile applications in chemical biology.

Overview of Current Research Gaps and Opportunities Pertaining to 1-(But-3-yn-1-yl)-3,3-dimethylpiperazine

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While its constituent parts, the piperazine core and the butynyl group, are well-studied in other contexts, their specific combination in this dimethylated piperazine derivative has not been the subject of published research. This absence of data presents a clear opportunity for novel investigation.

The introduction of the two methyl groups at the 3-position of the piperazine ring, as compared to the unsubstituted 1-(but-3-yn-1-yl)piperazine, would be expected to alter the compound's steric and electronic properties. These modifications could, in turn, influence its reactivity, biological activity, and metabolic stability.

Future research on this compound could explore its synthesis, characterization, and potential applications. Given the known activities of similar piperazine-containing molecules, investigations into its potential as an anticancer, antiviral, or central nervous system-acting agent would be a logical starting point. Furthermore, its utility as a building block in synthetic chemistry and materials science remains an open and promising field of inquiry. The lack of existing data underscores the potential for any research in this area to be highly impactful.

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynyl-3,3-dimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-4-5-7-12-8-6-11-10(2,3)9-12/h1,11H,5-9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXECSDGQOHJTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCN1)CCC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1465215-85-3 | |

| Record name | 1-(but-3-yn-1-yl)-3,3-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 but 3 Yn 1 Yl 3,3 Dimethylpiperazine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections". amazonaws.comumi.ac.id For 1-(But-3-yn-1-yl)-3,3-dimethylpiperazine, two primary retrosynthetic strategies can be envisioned, focusing on either the formation of the C-N bond connecting the side chain or the construction of the piperazine (B1678402) ring itself.

Strategy A: N-Alkylation (C-N Disconnection)

The most straightforward disconnection is the bond between the N1 nitrogen of the piperazine ring and the butynyl side chain (Figure 1). This approach identifies 3,3-dimethylpiperazine and a suitable 4-carbon electrophile containing a terminal alkyne, such as 4-halobut-1-yne (e.g., 4-bromobut-1-yne) or but-3-yn-1-yl tosylate, as the key synthons. This strategy is advantageous as it utilizes a pre-formed piperazine core. The synthesis of unsymmetrical piperazines often involves protecting one of the nitrogen atoms to prevent undesired double alkylation, followed by deprotection. nih.gov

Strategy B: Piperazine Ring Construction

A more convergent approach involves constructing the piperazine ring with the butynyl side chain already attached to a precursor. This requires disconnecting two C-N bonds within the heterocyclic ring. One possible disconnection leads to an N-(but-3-yn-1-yl)ethylenediamine derivative and a two-carbon electrophile. This method can be complex but offers flexibility in introducing substituents on the piperazine ring.

| Disconnection Strategy | Key Precursors (Synthons) | Corresponding Reaction |

| Strategy A (N-Alkylation) | 3,3-dimethylpiperazine + 4-halobut-1-yne | Nucleophilic Substitution |

| Strategy B (Ring Construction) | N-(but-3-yn-1-yl)ethylenediamine + C2 Electrophile | Cyclization / Annulation |

Figure 1: Retrosynthetic analysis of this compound. The primary disconnection (A) breaks the C-N bond of the side chain, leading to simpler precursors.

Exploration of Diverse Synthetic Routes and Pathway Optimization

Building upon the retrosynthetic analysis, several modern synthetic methods can be employed to construct this compound.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient route to complex molecules. researchgate.net While a direct MCR for the target molecule is not established, MCRs are used to create highly functionalized piperazine scaffolds. rsc.org For instance, a hypothetical MCR could involve the reaction of a diamine, an aldehyde, and an isocyanide to build a piperazine precursor, which is then further elaborated. A more direct application could be the functionalization of a pre-formed piperazine ring in a one-pot reaction. For example, a reaction between 3,3-dimethylpiperazine, an aldehyde, and a terminal alkyne (A³-coupling) could potentially be adapted to install the desired side chain, though this is more common for propargylamines.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnobelprize.org To introduce the butynyl group, a strategy could involve coupling a protected 3,3-dimethylpiperazine with a vinyl halide, followed by further modification. However, a more direct approach for introducing an alkyne would be a variation of the Sonogashira coupling or a Buchwald-Hartwig amination.

The Buchwald-Hartwig amination typically couples amines with aryl or vinyl halides. acs.org A related palladium-catalyzed reaction could couple 3,3-dimethylpiperazine with an appropriate alkyne-containing substrate. nih.gov These reactions are known for their high functional group tolerance and are often used in the synthesis of pharmaceuticals. mdpi.com

A potential cross-coupling approach is summarized in the table below.

| Coupling Reaction | Piperazine Substrate | Alkyne Substrate | Typical Catalyst System |

| Buchwald-Hartwig Amination | N-Boc-3,3-dimethylpiperazine | 4-halobut-1-yne | Pd₂(dba)₃ / Ligand (e.g., BINAP) |

| Alkyne-Alkyne Coupling | N-(propargyl)-3,3-dimethylpiperazine | Formaldehyde (as C1 source) | Palladium Catalyst |

This table outlines a potential palladium-catalyzed route. The reaction conditions would need to be optimized for the specific substrates.

The target compound, this compound, is achiral due to the gem-dimethyl substitution at the C-3 position. However, the synthesis of chiral piperazine analogs is of great interest in medicinal chemistry. rsc.orgdicp.ac.cnnih.gov If the methyl groups were located at positions C-2 and C-5 or C-2 and C-6, stereoisomers (cis/trans and enantiomers) would be possible.

Stereoselective synthesis of such chiral analogs can be achieved through several methods:

Chiral Pool Synthesis: Starting from readily available chiral building blocks like α-amino acids. rsc.org

Asymmetric Catalysis: Employing chiral catalysts to control the stereochemical outcome of a key bond-forming step, such as asymmetric hydrogenation of a pyrazine (B50134) precursor to a chiral piperazine. dicp.ac.cn

Diastereoselective Alkylation: Introducing a second substituent onto a chiral piperazine precursor, where the existing stereocenter directs the stereochemistry of the incoming group. clockss.orgresearchgate.net

For example, a palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol could yield a chiral piperazin-2-one, which can then be reduced to the chiral piperazine. dicp.ac.cn

Sustainable and Green Chemistry Principles in Synthesis Design

Applying green chemistry principles to the synthesis of piperazine derivatives is crucial for minimizing environmental impact. researchgate.net Key strategies include:

Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of all starting material atoms into the final product. researchgate.net

Use of Green Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol (B145695), or performing reactions under solvent-free conditions. rsc.org

Catalysis: Utilizing catalytic reagents over stoichiometric ones to reduce waste. This includes biocatalysis, photoredox catalysis, and recoverable heterogeneous catalysts. mdpi.comrsc.org

Energy Efficiency: Employing methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

For the N-alkylation of 3,3-dimethylpiperazine, using a greener solvent like ethanol and a carbonate base (e.g., K₂CO₃) instead of stronger, more hazardous bases and aprotic polar solvents would be a step towards a more sustainable process. nih.gov

Isolation and Purification Techniques for Research-Grade Material

Obtaining this compound in high purity is essential for its use in research. A multi-step purification protocol is typically required. researchgate.net

Work-up/Extraction: After the reaction is complete, a standard aqueous work-up is performed. This usually involves quenching the reaction, followed by liquid-liquid extraction to separate the product from inorganic salts and water-soluble impurities. The pH of the aqueous layer is often adjusted to ensure the amine product is in its free base form and soluble in the organic solvent.

Chromatography: The primary method for purifying amine compounds is column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, often a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), is used. A small amount of a basic modifier (e.g., triethylamine) is often added to the eluent to prevent the basic amine product from tailing on the acidic silica gel. researchgate.net

Distillation: If the compound is a liquid and thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective method for removing non-volatile impurities or solvents with different boiling points.

Crystallization/Salt Formation: For solid compounds, recrystallization from a suitable solvent system is a powerful purification technique. Alternatively, the basic piperazine product can be converted into a crystalline salt (e.g., hydrochloride or diacetate) by treatment with an acid. google.com These salts often have better crystalline properties than the free base, allowing for efficient purification by recrystallization. The pure salt can then be treated with a base to regenerate the purified free amine.

| Purification Technique | Principle | Application for Target Compound |

| Liquid-Liquid Extraction | Partitioning between immiscible aqueous and organic phases. | Initial separation of the crude product from salts and polar reagents. |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Removal of starting materials and by-products with different polarities. |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Applicable if the compound is a thermally stable liquid. |

| Salt Formation & Recrystallization | Formation of a crystalline salt to facilitate purification by crystallization. | Final purification step to achieve high-purity, research-grade material. |

Comprehensive Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental to determining the precise structure of a molecule. High-resolution NMR, vibrational spectroscopy, and mass spectrometry would provide a complete picture of the connectivity, functional groups, and elemental composition of 1-(But-3-yn-1-yl)-3,3-dimethylpiperazine.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for this compound would be expected to show distinct signals for the protons of the butynyl group (the acetylenic proton, the propargylic protons, and the methylene (B1212753) protons adjacent to the piperazine (B1678402) nitrogen), as well as signals for the non-equivalent methylene protons of the piperazine ring and the two methyl groups. The chemical shifts, splitting patterns, and coupling constants would be invaluable for confirming the structure.

¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom, including the two sp-hybridized carbons of the alkyne, the various sp³-hybridized carbons of the piperazine ring and the butynyl chain, and the carbon of the gem-dimethyl group.

A search of the available literature did not yield any published NMR data for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. Key expected vibrations include a sharp, weak band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne, a band in the region of 2100-2200 cm⁻¹ for the C≡C triple bond stretch, and various C-H and C-N stretching and bending vibrations for the piperazine ring and alkyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the C≡C triple bond, which often gives a strong Raman signal.

No experimental FT-IR or Raman spectra for this compound have been found in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₁₀H₁₈N₂), the expected exact mass could be calculated and compared to an experimental value to confirm its elemental composition.

Specific HRMS data for this compound is not available in the public domain.

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This technique would unequivocally establish the conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the substituents in the crystal lattice.

There are no published X-ray crystallographic structures for this compound.

Conformational Landscape and Dynamic Behavior in Solution (NMR-based studies)

The piperazine ring is known to undergo conformational changes in solution, primarily ring inversion between two chair conformations. The gem-dimethyl substitution at the 3-position would significantly influence this dynamic behavior. Variable-temperature NMR studies could be employed to study these dynamics and to determine the energy barriers associated with ring inversion and rotation around the N-C bond of the butynyl substituent.

No NMR-based conformational studies for this compound have been reported in the scientific literature.

Chirality Assessment and Enantiomeric Purity Determination (if applicable)

The presence of a substituent at the 3-position of a piperazine ring can create a stereocenter. However, in this compound, the 3-position is substituted with two identical methyl groups, meaning it is not a chiral center. Therefore, the molecule is achiral and does not have enantiomers.

A comprehensive search of scientific literature and chemical databases reveals a significant lack of published research specifically focused on the computational and theoretical chemistry of the compound this compound. As a result, providing a detailed, evidence-based article that adheres to the user's specific outline and requirements for data-rich, scientifically validated content is not feasible at this time.

The requested sections—including Quantum Chemical Calculations, Molecular Dynamics Simulations, In Silico Ligand-Target Docking, and Prediction of Spectroscopic Parameters—necessitate access to peer-reviewed studies and experimental or computational data that are currently unavailable for this particular molecule. Generating hypothetical or speculative data would not align with the principles of scientific accuracy and would constitute misinformation.

Further research into this specific compound would be required to produce the detailed analysis requested. Without existing scholarly work, a scientifically rigorous article on the computational and theoretical aspects of this compound cannot be constructed.

Computational and Theoretical Chemistry Investigations

Theoretical Frameworks for Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models are computational and theoretical tools that correlate the chemical structure of a compound with its biological activity. nih.gov For novel compounds like 1-(but-3-yn-1-yl)-3,3-dimethylpiperazine, where extensive experimental data may be limited, QSAR provides a valuable framework for predicting its biological effects and guiding the design of more potent analogues. nih.gov The development of a robust QSAR model follows a structured workflow that involves data set selection, calculation of molecular descriptors, model generation using statistical methods, and rigorous validation. mdpi.com

The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical and structural properties. nih.gov By quantifying these properties through numerical values known as molecular descriptors, mathematical models can be constructed to predict the activity of new or untested compounds. nih.gov

A typical QSAR study for a series of compounds, including this compound, would begin with the curation of a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 values). The 2D and 3D structures of these molecules are then used to calculate a wide array of molecular descriptors. scispace.com These descriptors fall into several categories:

Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include properties like molecular weight, atom counts, bond counts, and the number of rings.

Topological Descriptors (2D): These descriptors represent the two-dimensional structure of the molecule, including information about atomic connectivity and branching. Examples include connectivity indices and shape indices.

Geometrical Descriptors (3D): Derived from the three-dimensional coordinates of the atoms, these descriptors provide information about the molecule's size, shape, and steric properties.

Physicochemical Descriptors: These can be experimentally determined or computationally estimated and include properties such as logP (lipophilicity), molar refractivity, and dipole moment.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Once a pool of descriptors is calculated, a critical step is to select a subset of relevant descriptors that have the most significant impact on biological activity. This is often achieved using statistical techniques like genetic function approximation (GFA) or stepwise multiple linear regression (MLR). nih.govresearchgate.net The selected descriptors are then used to build a mathematical model that links them to the observed biological activity. Common statistical methods for model generation include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to the selected descriptors. scispace.com

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. researchgate.net

Machine Learning Algorithms: More advanced methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can capture complex, non-linear relationships between structure and activity. researchgate.net

The final and most crucial step is the validation of the QSAR model to ensure its statistical significance and predictive power. scispace.com This is typically done through internal validation techniques like leave-one-out cross-validation (Q²) and external validation using a test set of compounds that were not used in the model's development (R² pred). scispace.comopenpharmaceuticalsciencesjournal.com A statistically robust and validated QSAR model can then be used to predict the activity of new compounds like this compound and to understand the structural requirements for a desired biological effect. mdpi.com

Illustrative Data for a Hypothetical QSAR Model

To illustrate the application of these frameworks, the following tables present hypothetical data that would be generated during a QSAR study of a series of piperazine (B1678402) derivatives, including this compound.

| Compound | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

|---|---|---|---|---|

| This compound | 180.30 | 2.15 | 15.28 | 3 |

| Analogue 1 | 194.33 | 2.50 | 15.28 | 4 |

| Analogue 2 | 210.35 | 2.90 | 24.35 | 4 |

| Analogue 3 | 166.27 | 1.80 | 15.28 | 2 |

| Parameter | Value | Description |

|---|---|---|

| R² | 0.846 | Coefficient of determination for the training set. scispace.com |

| Q² (Cross-validated R²) | 0.818 | Internal validation metric indicating model robustness. scispace.com |

| R² pred | 0.821 | Predictive power of the model on an external test set. scispace.com |

| Standard Error of Estimate | 0.25 | Measure of the model's predictive accuracy. |

These tables conceptualize the type of data and statistical outputs that a QSAR study on this compound and its analogues would produce. The descriptors in Table 1 quantify key structural and physicochemical features, while the statistical parameters in Table 2 assess the reliability and predictive capacity of the resulting QSAR model. openpharmaceuticalsciencesjournal.com

Mechanistic Research on in Vitro Biological Interactions

Identification and Characterization of Putative Molecular Targets In Vitro

No studies have been published that identify or characterize any putative molecular targets of 1-(But-3-yn-1-yl)-3,3-dimethylpiperazine in an in vitro setting.

Receptor Binding Assays and Ligand Displacement Studies (cell-free or membrane preparations)

Information from receptor binding assays or ligand displacement studies for this compound is not available in the current body of scientific literature.

Enzyme Inhibition and Activation Kinetics in Purified Systems

There are no published data regarding the kinetics of enzyme inhibition or activation by this compound in purified enzyme systems.

Allosteric Modulation Studies with Isolated Proteins

No research has been conducted or published on the potential allosteric modulation of isolated proteins by this compound.

Investigation of Structure-Activity Relationships (SAR) Through In Vitro Profiling

Due to the absence of in vitro profiling data for this compound and its analogues, no structure-activity relationships have been established.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity, Stability, and Quantification in Research Samples

Chromatographic methods are indispensable for the separation and analysis of complex mixtures. For 1-(But-3-yn-1-yl)-3,3-dimethylpiperazine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for purity assessment and stability studies.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. The development of a reliable HPLC method for this compound is critical for its quantification and purity evaluation. Due to the lack of a strong chromophore in the native molecule, derivatization may be necessary for sensitive UV detection. jocpr.comjocpr.com Alternatively, coupling with a mass spectrometer (LC-MS) provides high sensitivity and selectivity without the need for derivatization.

A reversed-phase HPLC method would be the most common starting point. The development would involve optimizing the stationary phase, mobile phase composition, and detector settings.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A gradient elution (e.g., starting with 10% B, increasing to 90% B) would be effective for separating impurities with a wide range of polarities. Formic acid aids in protonation and improves peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at ~205 nm or Mass Spectrometry (ESI+) | The piperazine (B1678402) moiety has weak UV absorbance at low wavelengths. jocpr.com ESI-MS in positive ion mode would offer superior sensitivity and specificity. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Method validation would be performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Gas Chromatography (GC) for Volatile Byproducts and Purity Assessment

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds and can be a powerful tool for assessing the purity of this compound and identifying any volatile byproducts from its synthesis or degradation. Given that piperazine derivatives can exhibit poor peak shape due to their basic nature, derivatization is often employed to improve their chromatographic behavior. researchgate.net

Table 2: Proposed GC-MS Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Rationale |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for a wide range of compounds. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good efficiency. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A temperature gradient to separate compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) | Provides identification of unknown peaks based on their mass spectra. |

| Derivatization | Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) | To block the active amine groups, reduce polarity, and improve peak shape and volatility. researchgate.net |

The mass spectrum of the derivatized this compound would be expected to show characteristic fragment ions that can be used for its identification and confirmation.

Spectrophotometric and Fluorometric Assays for In Vitro Quantification

Spectrophotometric and fluorometric assays can provide simple and rapid methods for the quantification of this compound in in vitro research samples. These methods typically rely on a chemical reaction that produces a colored or fluorescent product. For piperazine and its derivatives, several spectrophotometric methods have been developed based on the formation of charge-transfer complexes or other colored adducts. nih.govresearchgate.netijpsonline.com

A potential approach for this compound could involve the reaction of the secondary amine in the piperazine ring. For instance, reaction with a suitable chromogenic reagent in the presence of an oxidizing agent can yield a colored product with a specific absorption maximum. nih.gov The terminal alkyne group also presents a unique handle for quantification through "click chemistry" reactions with an azide-functionalized fluorophore, which would offer high specificity and sensitivity.

Table 3: Example of a Hypothetical Spectrophotometric Assay Development

| Step | Description |

| Reagent Selection | A chromogenic reagent known to react with secondary amines, such as 2,3-dichloro-1,4-naphthoquinone in the presence of acetaldehyde. ijpsonline.com |

| Reaction Conditions | Optimization of solvent, reagent concentration, reaction time, and temperature to achieve a stable and intense color. |

| Wavelength Selection | Determination of the wavelength of maximum absorbance (λmax) of the colored product using a UV-Vis spectrophotometer. |

| Calibration Curve | Preparation of a series of standard solutions of this compound and measurement of their absorbance to construct a calibration curve. |

| Sample Analysis | Measurement of the absorbance of the research sample after reaction and determination of the concentration from the calibration curve. |

Hyphenated Techniques (e.g., LC-MS/MS) for Metabolite Identification in In Vitro Systems

Understanding the metabolic fate of a compound is crucial in many research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and characterization of metabolites in complex biological matrices. rhhz.netyoutube.com For this compound, in vitro metabolism studies using liver microsomes or other cellular systems can be analyzed by LC-MS/MS to identify potential metabolic pathways.

The high-resolution and fragmentation capabilities of tandem mass spectrometry allow for the elucidation of metabolite structures. Common metabolic transformations for N-alkyl piperazines include N-dealkylation, hydroxylation of the alkyl chain or the piperazine ring, and oxidation. The presence of the butynyl group may also lead to specific metabolic pathways.

Table 4: General Approach for LC-MS/MS Metabolite Identification

| Stage | Description |

| In Vitro Incubation | Incubation of this compound with a metabolically active system (e.g., liver microsomes and NADPH). |

| Sample Preparation | Quenching the reaction and extracting the parent compound and its metabolites from the incubation mixture. |

| LC-MS/MS Analysis | Separation of metabolites using an HPLC system coupled to a tandem mass spectrometer. Data is acquired in both full scan mode to detect potential metabolites and product ion scan mode to obtain fragmentation patterns. |

| Data Analysis | Comparison of the mass spectra and retention times of the parent compound and potential metabolites. The mass shifts from the parent compound indicate the type of metabolic modification. Fragmentation patterns help to pinpoint the site of modification. |

Capillary Electrophoresis for Purity and Homogeneity Assessment

Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. analyticaltoxicology.com It is particularly well-suited for the analysis of charged species and can be a valuable tool for assessing the purity and homogeneity of this compound, which is a basic compound that will be protonated at acidic pH.

CE can offer advantages over HPLC in terms of speed, resolution, and minimal sample and solvent consumption. For piperazine and its derivatives, CE methods have been developed using indirect UV detection due to their poor chromophoric properties. nih.gov

Table 5: Proposed Capillary Electrophoresis Method Parameters

| Parameter | Suggested Condition | Rationale |

| Capillary | Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm i.d.) | Standard capillary for CE separations. |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 | At this pH, the analyte will be positively charged and migrate towards the cathode. |

| Applied Voltage | 20 kV | Provides efficient separation and reasonable analysis times. |

| Temperature | 25 °C | For reproducible migration times. |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) | A common and reproducible injection method. |

| Detection | Indirect UV detection using a suitable chromophore in the background electrolyte (e.g., benzylamine). nih.gov | Allows for the detection of non-UV absorbing analytes. |

This method would be capable of separating the main compound from closely related impurities, providing a high-resolution assessment of its purity.

Exploration of Precursor Chemistry and Scaffold Diversification

Synthesis of Novel Piperazine (B1678402) Ring Precursors

The synthesis of the core 3,3-dimethylpiperazine ring is a critical first step. This gem-dimethyl substitution pattern presents synthetic challenges not encountered with simpler piperazine derivatives. One documented approach to a related precursor, 2,2-dimethylpiperazine (B1315816), involves a multi-step process starting from isobutyraldehyde. google.com This process includes chlorination, reaction with ethylenediamine (B42938) to form a tetrahydropyrazine (B3061110) intermediate, and subsequent catalytic hydrogenation. google.com

A general overview of the synthesis of 2,2-dimethylpiperazine is as follows:

Chlorination: Isobutyraldehyde is reacted with a chlorinating agent, such as sulfuryl chloride, to produce 2-chloro-2-methylpropanal. google.com

Cyclization: The resulting α-chloro aldehyde is then reacted with ethylenediamine. This reaction forms a 6,6-dimethyl-1,2,3,6-tetrahydropyrazine intermediate. google.com

Reduction: The tetrahydropyrazine is then subjected to catalytic hydrogenation, for example using a Palladium on carbon (Pd/C) catalyst, to yield 2,2-dimethylpiperazine. google.com

This precursor, once obtained, can then be functionalized at the nitrogen atoms. For the synthesis of 1-(But-3-yn-1-yl)-3,3-dimethylpiperazine, the unsymmetrically substituted 3,3-dimethylpiperazine would be the direct precursor. The synthesis of such gem-disubstituted piperazines can be challenging. nih.gov Recent advances in synthetic methodology, such as palladium-catalyzed decarboxylative allylic alkylation to create chiral α,α-disubstituted piperazin-2-ones which can then be reduced, offer pathways to such complex scaffolds. nih.gov

Application of the But-3-yn-1-yl Moiety in Bioorthogonal Click Chemistry

The but-3-yn-1-yl group is a terminal alkyne, a key functional group in bioorthogonal chemistry. sigmaaldrich.com "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for covalently linking molecules. nih.govnd.edu The terminal alkyne of this compound can react with an azide-functionalized molecule to form a stable triazole linkage. nih.gov

This reaction is characterized by:

High Specificity: The azide (B81097) and alkyne groups are largely inert to biological functional groups, ensuring that the reaction only occurs between the desired partners. sigmaaldrich.com

Favorable Reaction Kinetics: The reaction is typically fast and high-yielding. nih.gov

Biocompatibility: While the original CuAAC reaction uses copper, which can be toxic to living cells, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for applications in biological systems. beilstein-journals.org

The presence of the but-3-yn-1-yl moiety on the 3,3-dimethylpiperazine scaffold, therefore, allows for its conjugation to a wide range of other molecules, including fluorescent dyes, peptides, proteins, and surfaces functionalized with azides. nd.edubeilstein-journals.org

Integration of the this compound Scaffold into Larger Molecular Architectures

The this compound scaffold serves as a versatile building block for the construction of more complex molecules, particularly in the field of drug discovery. researchgate.netmdpi.com The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. rsc.orgnih.gov

The integration of this scaffold into larger architectures can be achieved through several strategies:

Click Chemistry: As discussed previously, the terminal alkyne allows for the straightforward linkage to azide-containing molecules via CuAAC or SPAAC. This is a powerful method for creating libraries of compounds for biological screening. For example, a series of azide-modified bioactive compounds could be "clicked" onto the this compound scaffold to explore structure-activity relationships. nih.gov

Functionalization of the Second Nitrogen: The secondary amine of the piperazine ring provides another point for modification. This can be achieved through various reactions, such as:

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) can be used to introduce aryl or heteroaryl groups. nih.gov

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a wide variety of alkyl substituents. nih.gov

Acylation: Reaction with acyl chlorides or carboxylic acids can form amide bonds.

This dual functionality allows for the creation of diverse molecular structures where the 3,3-dimethylpiperazine core acts as a central linker or scaffold.

Development of Robust Methodologies for Piperazine Ring Formation

The efficient and controlled synthesis of substituted piperazine rings is an active area of research. While classical methods often involve the cyclization of diamine precursors, modern synthetic chemistry has introduced more sophisticated and robust methodologies. organic-chemistry.org

Palladium-Catalyzed Synthesis: Palladium catalysis has emerged as a powerful tool for the synthesis of substituted piperazines. One notable method involves the palladium-catalyzed cyclization of a propargyl unit with a diamine. acs.orgorganic-chemistry.orgacs.orgnih.gov This approach allows for a modular synthesis of highly substituted piperazines with good control over regiochemistry and stereochemistry. acs.org

Multi-Component Reactions (MCRs): MCRs, such as the Ugi reaction, offer an efficient way to construct complex molecules, including piperazine derivatives, in a single step from three or more starting materials. thieme-connect.comnih.gov These reactions are highly convergent and allow for the rapid generation of diverse libraries of compounds. nih.gov Isocyanide-based multicomponent reactions have been successfully employed in the synthesis of piperazine-2-carboxamides. thieme-connect.com

Methods for Gem-Disubstituted Piperazines: The synthesis of piperazines with gem-disubstitution, such as the 3,3-dimethyl motif, presents a significant synthetic challenge. nih.gov The development of enantioselective methods for the synthesis of such structures is of particular interest in medicinal chemistry. nih.gov Recent progress in this area includes the use of palladium-catalyzed decarboxylative asymmetric allylic alkylation to generate chiral gem-disubstituted piperazin-2-ones, which can be subsequently reduced to the desired piperazines. nih.govresearchgate.net

The following table summarizes some of the key synthetic strategies discussed:

| Synthetic Goal | Methodology | Key Features | References |

| Synthesis of 2,2-dimethylpiperazine precursor | Multi-step synthesis from isobutyraldehyde | Involves chlorination, cyclization with ethylenediamine, and catalytic hydrogenation | google.com |

| Introduction of but-3-yn-1-yl moiety | N-alkylation with 4-halo-1-butyne or reductive amination with but-3-ynal | Standard methods for piperazine functionalization | nih.gov |

| Integration into larger molecules | Bioorthogonal Click Chemistry (CuAAC, SPAAC) | Highly specific and efficient conjugation to azide-functionalized molecules | nih.govnd.edubeilstein-journals.org |

| Formation of substituted piperazine rings | Palladium-catalyzed cyclizations | Modular, high control over stereochemistry and regiochemistry | acs.orgorganic-chemistry.orgacs.orgnih.gov |

| Formation of substituted piperazine rings | Multi-component reactions (e.g., Ugi) | High efficiency and diversity generation in a single step | thieme-connect.comnih.gov |

| Synthesis of gem-disubstituted piperazines | Palladium-catalyzed decarboxylative asymmetric allylic alkylation | Enables enantioselective synthesis of sterically hindered piperazines | nih.govresearchgate.net |

| This table is based on the data available in the text. |

Future Directions and Emerging Research Avenues

Discovery of Novel Biological Targets and Mechanisms In Vitro

The piperazine (B1678402) scaffold is a privileged structure in drug discovery, known to interact with a wide range of biological targets, particularly within the central nervous system (CNS). nih.govmdpi.com Derivatives of piperazine have demonstrated activity as antipsychotic, antidepressant, and anxiolytic agents, often through modulation of monoamine pathways involving serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Future in vitro studies on 1-(but-3-yn-1-yl)-3,3-dimethylpiperazine could focus on screening its binding affinity and functional activity against a comprehensive panel of CNS receptors and transporters.

Beyond the CNS, piperazine derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.netnih.gov High-throughput screening of this compound against various cancer cell lines, bacterial strains, and fungal pathogens could uncover novel therapeutic applications. nih.govresearchgate.net Mechanistic studies, such as enzyme inhibition assays and gene expression profiling, would be crucial to elucidate the specific molecular pathways through which the compound exerts its biological effects. For instance, investigating its potential to inhibit key enzymes in cancer cell proliferation, such as mTOR, could be a fruitful area of research. nih.govnih.gov

Table 1: Potential In Vitro Research Areas for this compound

| Research Area | Potential Targets/Assays | Rationale |

|---|---|---|

| Neuropharmacology | Serotonin (5-HT) receptors, Dopamine (D2) receptors, Norepinephrine transporter | Piperazine core is common in CNS-active drugs. nih.govnih.gov |

| Oncology | Kinase panels (e.g., mTOR), Cell proliferation assays (e.g., MTT), Apoptosis assays | Piperazine derivatives have shown anticancer properties. nih.govnih.gov |

| Infectious Diseases | Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains | Piperazine derivatives exhibit antimicrobial activities. researchgate.netresearchgate.net |

| Inflammation | NLRP3 inflammasome inhibition assays, Cytokine release assays | Certain piperidine-containing structures inhibit inflammatory pathways. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid design and optimization of novel therapeutic agents. mdpi.commdpi.com For this compound, AI and ML algorithms can be employed to explore the vast chemical space around its core structure. Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel analogs with predicted improvements in potency, selectivity, and pharmacokinetic profiles. researchgate.netgithub.com

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of piperazine-containing molecules has been a subject of extensive research, with numerous methods available for the construction and functionalization of the piperazine ring. nih.govresearchgate.net To create complex analogs of this compound, advanced synthetic strategies can be employed. Techniques such as C-H functionalization could allow for the direct introduction of substituents onto the piperazine core, providing access to novel chemical space. mdpi.com

Ring-closing metathesis and Morita-Baylis-Hillman reactions are other powerful tools for constructing complex heterocyclic systems containing the piperidone scaffold, which can be a precursor to piperazine derivatives. nih.gov The development of stereoselective synthetic routes would also be crucial for investigating the pharmacological properties of individual enantiomers, as stereochemistry often plays a critical role in biological activity.

Utilization of this compound as a Research Probe or Tool Compound

The terminal alkyne group in this compound makes it an ideal candidate for use as a research probe in chemical biology. This functional group allows for "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which can be used to attach fluorescent dyes, affinity tags (like biotin), or other reporter molecules.

This "tagged" version of the compound could be used in a variety of applications, including:

Target Identification: By immobilizing the compound on a solid support, it could be used as a "bait" to pull down its protein binding partners from cell lysates.

Cellular Imaging: A fluorescently labeled analog could be used to visualize the subcellular localization of the compound and its targets within cells.

Mechanism of Action Studies: Probes can be used to study the dynamics of target engagement and to identify downstream effects of compound binding.

Collaborative Interdisciplinary Research Opportunities in Chemical Biology

The multifaceted nature of this compound lends itself to a wide range of collaborative research opportunities. The synthesis and initial characterization of the compound would fall within the domain of synthetic and medicinal chemistry. researchgate.net Subsequent biological evaluation would require the expertise of pharmacologists, biochemists, and molecular biologists to conduct in vitro assays and elucidate mechanisms of action. nih.govnih.gov

The development and application of this compound as a chemical probe would necessitate collaboration with chemical biologists and imaging specialists. Furthermore, computational chemists and data scientists could play a vital role in applying AI and ML for compound design and data analysis. mdpi.com Such interdisciplinary collaborations are essential for fully realizing the therapeutic and scientific potential of novel chemical entities like this compound.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Clozapine |

| Vortioxetine |

| Buspirone |

| Benzylpiperazine |

| Fluoxetine |

| Sertraline |

| Palbociclib |

| Trilaciclib |

| Netupitant |

| Fosnetupitant |

| Flibanserin |

| Cinoxacin |

| 1-(2-hydroxyethyl)-4-(2-hydroxypropyl)piperazine |

| 1-(4-nitrobenzoyl)piperazine |

| 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] researchgate.netnaphthyridin-2(1H)-one (Torin1) |

| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) |

Q & A

(Basic) What are the standard synthetic routes for preparing 1-(But-3-yn-1-yl)-3,3-dimethylpiperazine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is to react 3,3-dimethylpiperazine with propargyl bromide (or similar alkynylating agents) under basic conditions (e.g., K₂CO₃ or NEt₃) in polar aprotic solvents like DMF or acetonitrile. For example, analogous piperazine derivatives (e.g., 1-Benzyl-4-(3-nitropyridin-2-yl)piperazine) are synthesized via alkylation of the piperazine nitrogen using palladium catalysts or flow reactors to optimize yields . Reaction monitoring via TLC or HPLC is recommended to confirm completion.

(Basic) Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the but-3-ynyl group (characteristic alkynyl protons at δ 1.8–2.2 ppm and carbons at 70–85 ppm) and dimethyl substituents on the piperazine ring.

- IR Spectroscopy : Detection of C≡C stretching vibrations (~2100–2260 cm⁻¹).

- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis.

Cross-referencing with computational predictions (e.g., PubChem data ) ensures accuracy.

(Advanced) How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions (e.g., unexpected coupling patterns in NMR) may arise from conformational flexibility or impurities. Strategies include:

- Variable Temperature NMR : To assess dynamic effects in the piperazine ring.

- 2D NMR (COSY, HSQC, HMBC) : To map proton-carbon correlations and confirm connectivity.

- X-ray Crystallography : For unambiguous structural determination, as demonstrated for pyridylpyrazole derivatives .

- Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian software) .

(Advanced) How can experimental design (DOE) optimize the synthesis yield of this compound?

Methodological Answer:

Apply Design of Experiments (DOE) to identify critical parameters:

- Factors : Reaction temperature, solvent polarity, catalyst loading (e.g., Pd/C ), and stoichiometry.

- Response Surface Methodology : To model interactions between variables. For instance, continuous flow reactors (as in industrial piperazine syntheses ) enhance reproducibility.

- Statistical Tools : ANOVA and Pareto charts to prioritize factors. Pilot-scale trials validate optimized conditions.

(Advanced) What in vitro models are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- Receptor Binding Assays : Screen for affinity toward GPCRs (e.g., dopamine or serotonin receptors), leveraging structural similarities to aryl piperazines .

- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7) to assess antiproliferative effects, as seen in benzodioxinyl-piperazine derivatives .

- Enzyme Inhibition Studies : Test against kinases or proteases, with IC₅₀ determination via fluorometric methods.

(Basic) What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

- Storage : Under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent oxidation of the alkyne group.

- Stability : Monitor via HPLC for decomposition (e.g., hydrolysis of the piperazine ring under acidic conditions). Similar piperazine derivatives show stability for >6 months when stored properly .

(Advanced) How can structure-activity relationship (SAR) studies guide the modification of this compound?

Methodological Answer:

- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., dopamine D3 receptors ).

- Analog Synthesis : Introduce substituents (e.g., halogens, CF₃) at the butynyl or piperazine positions, as in 1-[3-(trifluoromethyl)phenyl]piperazine .

- Pharmacophore Mapping : Identify critical moieties (e.g., alkyne rigidity) using software like Schrödinger’s Phase.

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.